molecular formula C9H11O5P B12657325 Hydrocinnamic acid, beta-phosphono- CAS No. 144949-02-0

Hydrocinnamic acid, beta-phosphono-

Cat. No.: B12657325
CAS No.: 144949-02-0
M. Wt: 230.15 g/mol
InChI Key: ROOGGHRRVCHHFK-UHFFFAOYSA-N
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Description

Hydrocinnamic acid, beta-phosphono- (β-phosphonohydrocinnamic acid) is a derivative of hydrocinnamic acid (3-phenylpropanoic acid) featuring a phosphono (-PO(OH)₂) group at the β-carbon position.

Properties

CAS No.

144949-02-0

Molecular Formula

C9H11O5P

Molecular Weight

230.15 g/mol

IUPAC Name

3-phenyl-3-phosphonopropanoic acid

InChI

InChI=1S/C9H11O5P/c10-9(11)6-8(15(12,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)(H2,12,13,14)

InChI Key

ROOGGHRRVCHHFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocinnamic acid, beta-phosphono- can be synthesized through several methods. One common approach involves the reaction of hydrocinnamic acid with a suitable phosphonating agent under controlled conditions. For example, the reaction of hydrocinnamic acid with dialkyl phosphite in the presence of a base such as sodium hydride can yield the desired beta-phosphono derivative. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of hydrocinnamic acid, beta-phosphono- often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Hydrocinnamic acid, beta-phosphono- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the beta-phosphono group to other functional groups, such as hydroxyl or amino groups.

    Substitution: The beta-phosphono group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce hydroxyl or amino derivatives.

Scientific Research Applications

Hydrocinnamic acid, beta-phosphono- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of hydrocinnamic acid, beta-phosphono- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues: Hydrocinnamic Acid Derivatives

Hydrocinnamic acid derivatives vary in substituents at the α/β positions or aromatic ring. Key examples include:

Compound Substituent(s) PubChem CID Key Properties/Applications References
Caffeic acid 3,4-Dihydroxy (ring) 689043 Antioxidant, anti-inflammatory Gunaratne et al.
Ferulic acid 4-Hydroxy-3-methoxy 445858 UV protection, lignin precursor Irakli et al.
β-Phosphonohydrocinnamic acid β-Phosphono N/A Chelation, enzyme inhibition (inferred) N/A

Key Differences :

  • Acidity: The phosphono group in β-phosphonohydrocinnamic acid confers stronger acidity (pKa ~1-2 for -PO(OH)₂) compared to phenolic (-OH, pKa ~10) or carboxylic (-COOH, pKa ~4-5) groups in caffeic or ferulic acids .
  • Bioactivity: While caffeic acid exhibits antioxidant activity via radical scavenging, the phosphono analog may target phosphatases or metalloenzymes due to its metal-binding capacity .

Phosphonic Acid Analogues

Phosphonic acids with aromatic backbones share functional similarities but differ in core structure and applications:

Compound Core Structure Key Applications References
β-Phosphonohydrocinnamic acid Phenylpropanoic acid + phosphono Enzyme inhibition, chelators Inferred
Benzylphosphonic acid Benzyl + phosphono Corrosion inhibition, nanomaterials Sevrain et al.
{4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids Boronic acid + phosphono Suzuki-Miyaura coupling, sensors Zhang et al.

Key Differences :

  • Synthetic Accessibility: β-Phosphonohydrocinnamic acid may be synthesized via Arbuzov or Michaelis-Becker reactions, similar to other arylphosphonates, but requires precise β-position functionalization .
  • Stability : Phosphonic acids generally exhibit higher hydrolytic stability than phosphoric esters, making them suitable for biomedical applications .

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